Ethyl[(piperidin-4-yl)methyl]propylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-3-9-13(4-2)10-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
DYXGROQACIZECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CC1CCNCC1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Ethyl Piperidin 4 Yl Methyl Propylamine and Its Analogues
Correlating Structural Modifications of the Piperidine (B6355638) Core with Functional Responses
The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. wikipedia.org Its conformation and substitution patterns are critical determinants of a molecule's pharmacological profile. wikipedia.orgnih.gov For derivatives of piperidin-4-yl-methanamine, modifications to this core structure have been shown to significantly alter their functional responses. nih.gov
The piperidine moiety itself is often a key element for interaction with biological targets. nih.gov For instance, in studies of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine ring was identified as a critical structural feature for activity at the sigma-1 receptor. nih.govacs.org The replacement of the piperidine core with a piperazine (B1678402) ring in certain molecules resulted in a significant decrease in affinity for the sigma-1 receptor, highlighting the importance of the specific heterocyclic core. nih.gov Furthermore, the flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to orient themselves in specific spatial arrangements (axial or equatorial) to optimize binding with a receptor. wikipedia.org The removal of the conformational constraints of the piperidine ring by using an open-chain analogue has been shown in some cases to lead to a loss of activity. nih.gov
The nature of the alkyl groups attached to the nitrogen atoms in molecules like ethyl[(piperidin-4-yl)methyl]propylamine is a key factor in determining biological efficacy. These substitutions can influence properties such as lipophilicity, steric hindrance, and the ability to form specific interactions within a receptor binding pocket.
In the development of antagonists for the CXCR4 chemokine receptor based on a piperidin-4-yl-methanamine scaffold, variations in the N-substituents were systematically explored. nih.gov These studies revealed that even subtle changes to the alkyl groups could lead to distinct interactions with the receptor, resulting in a spectrum of activities from full to partial antagonism. nih.gov Hydrophobic interactions are often key determinants of binding affinity, and the size and nature of the N-alkyl groups play a direct role in modulating these interactions. nih.gov
For other related amine structures targeting different receptors, the length of the N-alkyl chain is also a critical parameter. For example, in a series of dopamine (B1211576) D2/D3 receptor agonists, an N-propyl group was often retained as it was found to be favorable for activity. researchgate.net The table below illustrates hypothetical data based on common SAR findings for piperidine derivatives, showing how changes in N-alkyl substituents can affect binding affinity.
| Compound | N-Alkyl Group 1 | N-Alkyl Group 2 | Binding Affinity (Ki, nM) |
| Analog 1 | Methyl | Propyl | 50 |
| Analog 2 | Ethyl | Propyl | 25 |
| Analog 3 | Propyl | Propyl | 30 |
| Analog 4 | Butyl | Propyl | 75 |
This table is illustrative and based on general principles of SAR. The data is not from a specific study on this compound.
This illustrative data suggests that an ethyl group might provide a better balance of size and lipophilicity for this particular hypothetical receptor compared to smaller (methyl) or larger (butyl) groups.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug-receptor interactions. For piperidine derivatives, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different binding affinities, efficacies, and selectivity profiles. acs.org
The spatial orientation of substituents on the piperidine ring is critical for proper alignment within a binding site. For many sigma receptor ligands, the stereochemistry of the molecule is a well-established determinant of its pharmacological properties. acs.org The synthesis of enantiomerically pure compounds is often a key step in SAR studies to dissect the activity of individual stereoisomers. mdpi.com For instance, the enantioselective synthesis of piperidines allows for the evaluation of how each specific 3D conformation interacts with a biological target. mdpi.comacs.org
In the context of substituted piperidines, if the substitution at the 4-position creates a chiral center, it would be expected that the two enantiomers would have different biological activities. One enantiomer may fit optimally into the receptor's binding pocket, leading to high affinity and efficacy, while the other may bind poorly or not at all. This difference is due to the chiral nature of biological receptors, which are composed of chiral amino acids and thus can differentiate between the stereoisomers of a ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are important for biological function. nih.govresearchgate.net
For piperidine derivatives, various QSAR studies have been conducted to build predictive models for their activity against different targets. nih.govnih.govresearchgate.net The process typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological, and they aim to capture the key physicochemical properties of the molecules. mdpi.comresearchgate.net
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM) are then used to develop a mathematical equation that relates the descriptors to the observed biological activity (e.g., IC50 or Ki values). nih.govresearchgate.net
| QSAR Study Focus | Model Type | Key Descriptors | Validation | Reference |
| Piperidin-4-yl-methanamine Derivatives (CXCR4 Antagonists) | 3D-QSAR | Hydrophobic fields | Internal and external validation | nih.gov |
| Furan-pyrazole piperidine derivatives (Akt1 inhibitors) | 3D and 2D Autocorrelation | GA-MLR | Internal and external validation (r²: 0.742-0.832) | nih.gov |
| Piperazine Derivatives (mTORC1 Inhibitors) | MLR and MNLR | Electronic, topological, physicochemical | Internal and external validation (R² up to 0.78) | mdpi.com |
| Piperidinopyridine/pyrimidine Analogs (OSC Inhibitors) | MLR, SVM, PLS | Electronic, steric, hydrophobic | R², Q², RMSE, external test set | researchgate.net |
These models, once validated, can be used to screen virtual libraries of related compounds to prioritize the synthesis of those with the highest predicted activity. nih.govresearchgate.net For a compound like this compound, a QSAR model developed from a series of its analogues could help in designing new derivatives with improved potency or selectivity.
Molecular Features Conferring Selectivity and Potency in Related Amines
The potency and selectivity of amine-containing ligands, including piperidine derivatives, are governed by a combination of specific molecular features that dictate how they interact with their biological targets.
The Basic Amine Center: The nitrogen atom in the piperidine ring and in the side chain is typically basic and exists in a protonated, positively charged state at physiological pH. wikipedia.org This positive charge is often crucial for forming a key ionic interaction with a negatively charged amino acid residue (e.g., aspartic acid) in the binding site of many receptors, such as G protein-coupled receptors (GPCRs). nih.gov
The Piperidine Scaffold: As discussed earlier, the piperidine ring acts as a versatile scaffold. nih.govijnrd.org It positions the essential functional groups in a specific three-dimensional arrangement. The choice between a piperidine and a piperazine core can dramatically affect selectivity, as seen in ligands designed for histamine and sigma receptors, where the piperidine was crucial for sigma-1 affinity. nih.govacs.org
Substituents on the Piperidine Ring and Nitrogen: The nature and position of substituents on the piperidine ring and its nitrogen atom are critical for fine-tuning both potency and selectivity.
Hydrophobic Pockets: Alkyl and aryl groups can engage with hydrophobic pockets in the receptor, contributing significantly to binding affinity. The size and shape of these substituents must be complementary to the topology of the binding site. nih.gov
Hydrogen Bonding: Functional groups capable of acting as hydrogen bond donors or acceptors can form additional stabilizing interactions, thereby increasing potency. nih.gov
Selectivity: Subtle structural modifications can exploit small differences in the binding sites of related receptor subtypes to achieve selectivity. For example, in developing inhibitors of acetylcholinesterase (AChE), specific moieties were found to confer high selectivity for AChE over the related enzyme butyrylcholinesterase. nih.gov
| Molecular Feature | Role in Potency & Selectivity | Example Target Class | Reference |
| Protonated Amine | Forms key ionic bond in binding site | GPCRs (e.g., CXCR4) | nih.gov |
| Piperidine Core | Acts as a rigid scaffold to orient substituents | Sigma Receptors, Dopamine Receptors | nih.govresearchgate.net |
| N-Alkyl Groups | Modulate hydrophobic interactions and steric fit | CXCR4, Dopamine Receptors | nih.govresearchgate.net |
| Aromatic/Other Substituents | Form specific hydrophobic, pi-stacking, or hydrogen bond interactions | Acetylcholinesterase, NLRP3 | nih.govmdpi.com |
Mechanistic Investigations and Molecular Target Interactions
Elucidation of Specific Receptor and Enzyme Binding Affinities
Following a comprehensive review of available scientific literature, no specific data was found regarding the binding affinities and inhibitory activities of the compound Ethyl[(piperidin-4-yl)methyl]propylamine for the molecular targets outlined below. The subsequent sections detail the absence of research findings for each specified interaction.
Interaction with Cholinesterases (AChE, BuChE)
No studies detailing the inhibitory or binding activity of this compound at either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) have been identified.
Modulation of Monoamine Oxidases (MAO-A, MAO-B)
There is no available research documenting the modulatory effects or binding affinities of this compound for monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).
Affinity for Histamine (B1213489) Receptors (H1, H3)
No data has been published regarding the affinity of this compound for the histamine H1 or H3 receptors.
Dopamine (B1211576) Receptor Interaction (D2, D3)
There are no research findings available that describe the interaction or binding affinity of this compound with the dopamine D2 or D3 receptors.
HIV-1 Reverse Transcriptase Inhibition
The potential for this compound to inhibit HIV-1 Reverse Transcriptase has not been investigated in any published studies.
Characterization of Molecular Recognition Events
The interaction of a ligand with its biological target is a highly specific event governed by a combination of non-covalent forces. For piperidine-based compounds, the nature and orientation of these interactions determine their affinity and functional activity at the receptor. Molecular modeling, including docking and dynamics simulations, has been instrumental in elucidating these recognition events. acs.orgtandfonline.comnih.govresearchgate.netrsc.org
Hydrogen bonds are critical for the specific recognition and binding of piperidine (B6355638) derivatives within receptor pockets. A key interaction for many piperidine-based ligands is the formation of a salt bridge, a strong type of hydrogen bond combined with an electrostatic interaction. At physiological pH, the nitrogen atom within the piperidine ring is typically protonated, carrying a positive charge. This cationic center can form a crucial salt bridge with negatively charged amino acid residues, such as aspartic acid (Asp), in the binding site. nih.govunisi.it
For instance, in studies of piperidine derivatives targeting the histamine H3 and sigma-1 (σ1) receptors, the protonated piperidine nitrogen forms a salt bridge with the highly conserved Asp114 and Glu172 residues, respectively. nih.govunisi.it This interaction is often a primary anchor, holding the ligand in a productive orientation.
Beyond this primary interaction, other parts of the molecule can participate in hydrogen bonding networks. Functional groups attached to the piperidine core, such as ether oxygens or hydroxyl groups, can act as hydrogen bond acceptors, forming connections with donor residues like tyrosine (Tyr) in the receptor. nih.gov Similarly, in some derivatives, amide or carbamate (B1207046) linkers can also engage in hydrogen bonding, further stabilizing the ligand-receptor complex. nih.gov The collective effect of these hydrogen bonds significantly contributes to the binding affinity and selectivity of the compound.
While hydrogen bonds provide specificity, hydrophobic and cation-π interactions are major drivers for the binding affinity of many piperidine-based compounds. nih.govthescipub.com
Cation-π Interactions: The cation-π interaction is a powerful non-covalent force that occurs between the positively charged piperidinium (B107235) ion and the electron-rich face of aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov This interaction is distinct from and can be stronger than a simple salt bridge in certain environments. nih.gov Molecular docking studies have revealed that the protonated piperidine ring frequently engages in cation-π interactions with aromatic residues within the binding sites of the histamine H3 receptor (e.g., Tyr115, Phe398) and the σ1 receptor (e.g., Trp89, Phe107, Tyr120). nih.govnih.gov These interactions are crucial for correctly positioning the ligand and contribute substantially to the binding energy. nih.govnih.gov
Table 1: Key Amino Acid Interactions for Piperidine Derivatives at Different Receptors This table summarizes common interacting residues identified through molecular modeling studies.
| Receptor | Interaction Type | Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Histamine H3 Receptor | Salt Bridge / H-Bond | Asp114, Tyr115 | nih.gov |
| Histamine H3 Receptor | Cation-π / Hydrophobic | Tyr115, Tyr189, Phe193, Phe398, Trp402 | nih.gov |
| Sigma-1 (σ1) Receptor | Salt Bridge / H-Bond | Glu172 | unisi.itnih.gov |
| Sigma-1 (σ1) Receptor | Cation-π / Hydrophobic | Trp89, Tyr103, Phe107, Tyr120, Phe133 | nih.gov |
| μ-Opioid Receptor | Hydrophobic | Q124, W133, I144, D147, Y148, M151 | tandfonline.com |
Signaling Pathway Modulation by Piperidine-Based Compounds
By binding to and modulating the function of receptors, piperidine-based compounds can influence a wide array of intracellular signaling pathways. ugr.esgenome.jpyoutube.com The functional outcome—whether agonism or antagonism—dictates the subsequent cellular response.
Many piperidine derivatives are designed as antagonists for G protein-coupled receptors (GPCRs), such as the histamine H3 receptor. nih.govunisi.it The H3 receptor typically acts as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. nih.gov By blocking this receptor, a piperidine-based antagonist can disinhibit the neuron, leading to an increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine. nih.gov This involves preventing the Gαi/o protein-mediated inhibition of adenylyl cyclase, thereby restoring cyclic AMP (cAMP) levels and the activity of downstream effectors like protein kinase A (PKA). mdpi.com
Piperidine compounds are also prominent ligands for sigma receptors, particularly the σ1 receptor. acs.orgbohrium.comnih.gov The σ1 receptor is not a classic GPCR but a unique ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondrion interface. bohrium.com Ligands binding to the σ1 receptor can modulate its interaction with other proteins, including ion channels (like NMDA receptors and potassium channels), thereby influencing calcium signaling, neuronal excitability, and cellular stress responses. mdpi.comwikipedia.org For example, piperidine-based σ1 receptor antagonists have been shown to enhance the analgesic effects of opioids, suggesting a modulation of pain signaling pathways. bohrium.com
Furthermore, certain naturally occurring piperidine alkaloids, such as piperine (B192125), have been shown to modulate inflammatory and apoptotic pathways. nih.gov Studies have indicated that piperine can inhibit the expression of proteins in the ERK/p38 MAPK pathway, which is heavily involved in cellular responses to inflammatory stimuli. nih.gov It can also induce apoptosis (programmed cell death) by affecting the expression of genes that regulate the cell cycle and activating caspase-dependent pathways. nih.gov
Table 2: Structure-Activity Relationship of Piperidine vs. Piperazine (B1678402) Derivatives at H3 and σ1 Receptors This table presents binding affinity (Ki, in nM) data for pairs of compounds where the core has been changed from piperazine to piperidine, highlighting the influence of the piperidine moiety on σ1 receptor activity. Lower Ki values indicate higher affinity.
| Compound Pair | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 4 Analogue | Piperazine | 3.17 | 1531 | acs.orgnih.gov |
| Compound 5 | Piperidine | 7.70 | 3.64 | acs.orgnih.gov |
| KSK94 | Piperazine | - | - | unisi.it |
| Compound 12 | Piperidine | 7.7 | 4.41 | unisi.itnih.gov |
Computational Chemistry and Molecular Modeling for Piperidine Derivatives
Quantum Mechanical Calculations (DFT, MP2) for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of piperidine (B6355638) derivatives.
DFT calculations can determine the optimized geometry of Ethyl[(piperidin-4-yl)methyl]propylamine, providing precise bond lengths and angles. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with biological targets.
Furthermore, frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.
MP2 calculations, while more computationally intensive than DFT, can provide more accurate energy and property predictions, especially for systems where electron correlation is significant. These calculations can be used to refine the geometric and electronic parameters obtained from DFT.
Table 1: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 2.1 | Debye |
This table presents illustrative data that would be generated from DFT calculations.
Molecular Docking Simulations to Predict Ligand-Protein Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is instrumental in understanding the potential interactions of this compound with various protein targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity.
The scoring functions used in docking algorithms estimate the binding free energy, taking into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The results of a docking simulation can provide a detailed, three-dimensional model of the ligand-protein complex, highlighting key interactions that contribute to binding. For example, the piperidine nitrogen of this compound could act as a hydrogen bond acceptor, while the secondary amine could be a hydrogen bond donor.
These simulations are crucial for identifying potential biological targets for a new compound and for guiding the design of more potent and selective analogues. By visualizing the binding mode, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its interaction with the target.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (Score) | -8.2 kcal/mol |
| Key Interacting Residues | ASP120, TYR345, PHE250 |
| Number of Hydrogen Bonds | 3 |
This table shows hypothetical data from a molecular docking simulation.
In Silico Prediction of Pharmacokinetic Parameters
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. nih.govnih.gov
For this compound, various computational tools can be used to estimate parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier. nih.govnih.gov These predictions are typically based on the molecule's structure and are derived from large datasets of experimentally determined properties.
For example, Lipinski's "Rule of Five" is a well-known guideline for evaluating the drug-likeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. While not a strict rule, it provides a useful initial assessment of a compound's potential for oral bioavailability. Other models can predict the likelihood of a compound being a substrate or inhibitor of important metabolic enzymes, such as the cytochrome P450 family. nih.gov
Table 3: Predicted Pharmacokinetic Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 198.35 g/mol |
| logP | 2.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Oral Bioavailability (Predicted) | High |
This table contains illustrative data based on in silico ADME predictions.
Conformational Analysis and Dynamic Simulations of this compound
The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt in solution. This can be achieved through systematic or stochastic searches of the conformational space.
Molecular dynamics (MD) simulations provide a more detailed picture of the molecule's behavior over time. nih.govnih.gov By simulating the movements of the atoms in the molecule and the surrounding solvent, MD can reveal the dynamic nature of the compound, including the transitions between different conformations. nih.govnih.gov These simulations are governed by a force field, which is a set of parameters that describe the potential energy of the system.
MD simulations can be used to study how the molecule's conformation changes upon binding to a protein, and to calculate the free energy of binding with greater accuracy than docking alone. nih.gov This information is invaluable for understanding the thermodynamics and kinetics of the ligand-protein interaction.
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.comnih.govresearchgate.net This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of a known active compound as a template.
Starting with this compound as a lead compound, virtual screening can be used to explore vast chemical spaces for analogues with improved properties. For instance, a library of commercially available or synthetically accessible compounds can be docked into the binding site of a target protein to identify new scaffolds that mimic the binding mode of the original compound.
Furthermore, computational methods can be used to design a focused library of novel analogues of this compound. By systematically modifying different parts of the molecule (e.g., the propyl group, the piperidine ring), it is possible to generate a virtual library of related compounds. These can then be evaluated in silico for their predicted activity and pharmacokinetic properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. mdpi.com
Preclinical Research Models for Evaluating Biological Activities
In Vitro Cellular Assays for Target Engagement and Pathway Activation
In vitro cellular assays are fundamental in early-stage drug discovery to determine if a compound interacts with its intended molecular target within a cellular context (target engagement) and if this interaction leads to a measurable biological response (pathway activation). These assays can include, but are not limited to, thermal shift assays, reporter gene assays, and various immunoassays that measure the phosphorylation or expression levels of downstream signaling molecules.
A thorough search of scientific literature revealed no specific studies detailing the use of in vitro cellular assays to evaluate the target engagement or pathway activation of Ethyl[(piperidin-4-yl)methyl]propylamine. Consequently, there is no publicly available data on its binding affinity to specific cellular targets or its ability to modulate any particular signaling pathways.
In Vivo Animal Models for Pharmacological Efficacy
Following in vitro characterization, promising compounds are typically advanced to in vivo animal models to assess their pharmacological effects in a whole-organism system. These models are crucial for understanding the compound's efficacy in a more complex physiological environment.
Neuropharmacological Investigations
Animal models are extensively used to investigate the potential of new compounds to treat neurological and psychiatric disorders. These models can assess a range of endpoints, including but not limited to, locomotor activity, anxiety-like behavior, cognitive function, and antipsychotic-like effects.
Despite the presence of a piperidine (B6355638) moiety, which is a common feature in many centrally acting agents, a detailed search of preclinical research databases yielded no published studies on the neuropharmacological effects of this compound in any in vivo animal models.
Antimalarial Activity Screens
The urgent need for new antimalarial drugs has led to the development of robust in vivo screening models, typically utilizing mice infected with Plasmodium species, such as Plasmodium berghei. These screens are designed to identify compounds that can effectively reduce or clear parasitic load.
No in vivo studies evaluating the antimalarial activity of this compound have been reported in the available scientific literature. While other piperidine-containing compounds have been investigated for such properties, there is no specific data for the compound .
Anti-Fungal Activity Evaluations
In vivo models of fungal infections are employed to determine the efficacy of potential antifungal agents. These models typically involve infecting an animal host with a pathogenic fungus and assessing the ability of the test compound to reduce the fungal burden and improve survival.
There are no publicly available research findings on the in vivo anti-fungal activity of this compound.
Cancer Immunotherapy Studies
Cancer immunotherapy has emerged as a key treatment modality, and various in vivo models, including syngeneic mouse tumor models and humanized mouse models, are used to evaluate the potential of new compounds to modulate the immune response against tumors.
A review of the literature did not identify any studies where this compound was evaluated in the context of cancer immunotherapy in vivo.
Establishment of Preclinical Proof-of-Concept
The establishment of a preclinical proof-of-concept is a critical milestone that demonstrates a compound's potential to produce a desired therapeutic effect in a relevant disease model. This is typically based on a culmination of evidence from various in vitro and in vivo studies.
Given the absence of published data from in vitro and in vivo preclinical studies for this compound across the investigated therapeutic areas, a preclinical proof-of-concept for this specific compound has not been established in the public domain.
Advanced Analytical Methodologies for Compound Characterization and Quantification
High-Resolution Chromatographic Techniques for Separation and Identification
Chromatographic methods are paramount for separating the target compound from impurities and for its identification.
Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. While direct analysis of Ethyl[(piperidin-4-yl)methyl]propylamine by GC-MS may be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to enhance its volatility and chromatographic behavior.
For related piperidine (B6355638) alkaloids, GC-MS analysis has proven effective. researchgate.netijpsr.info The electron ionization (EI) mass spectra of piperidine derivatives often exhibit characteristic fragmentation patterns. A key fragmentation pathway involves the alpha-cleavage of the substituent at the nitrogen atom, leading to the formation of a stable iminium ion. For this compound, a prominent fragment would be expected from the loss of a propyl group, leading to a characteristic ion. The piperidine ring itself can undergo cleavage, yielding diagnostic ions. researchgate.netscholars.direct High-resolution mass spectrometry (GC-HRMS) would provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, thus increasing confidence in its identification. hmdb.ca
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected m/z Fragments | [M]+, [M-C3H7]+, [M-C2H5]+, and other piperidine ring fragments |
This table presents plausible GC-MS parameters based on the analysis of similar compounds.
Liquid chromatography is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry offers high sensitivity and selectivity. researchgate.netnih.govresearchgate.net
For the analysis of piperidine derivatives, C8 or C18 columns are commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The acidic mobile phase ensures the protonation of the amine groups, leading to good peak shape and retention on the reversed-phase column.
Tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode can be used for highly selective quantification. researchgate.netscielo.br High-resolution mass spectrometry (LC-HRMS) provides accurate mass data for confident identification and structural elucidation of the compound and any potential metabolites or degradation products. mdpi.com
Table 2: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Hypothetical) | Precursor Ion (m/z of [M+H]+) → Product Ion (e.g., loss of propyl group) |
This table outlines typical LC-MS conditions for the analysis of N-substituted piperidine compounds.
Since this compound is a chiral compound, possessing a stereocenter at the 4-position of the piperidine ring if substituted asymmetrically, the separation of its enantiomers is crucial. Chiral HPLC is a common and effective method for this purpose. nih.govacs.orgacs.org This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com Polysaccharide-based CSPs are widely used for the resolution of a variety of chiral amines. nih.gov Alternatively, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. Chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of enantiomers.
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound.
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. optica.org A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
The ¹H NMR spectrum would show characteristic signals for the ethyl and propyl groups, as well as the protons on the piperidine ring. researchgate.netchemicalbook.com The chemical shifts of the protons adjacent to the nitrogen atoms would be deshielded. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons bonded to nitrogen would be in the range of 40-60 ppm. researchgate.net The study of related N-substituted piperidines by NMR has been extensively reported. optica.orgnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl-CH₂ | ~2.5 - 2.8 | ~45 - 50 |
| Ethyl-CH₃ | ~1.0 - 1.2 | ~10 - 15 |
| Propyl-CH₂ (N-linked) | ~2.4 - 2.7 | ~50 - 55 |
| Propyl-CH₂ (middle) | ~1.4 - 1.6 | ~20 - 25 |
| Propyl-CH₃ | ~0.8 - 1.0 | ~10 - 15 |
| Piperidine-H4 | ~1.5 - 1.8 | ~35 - 40 |
| Piperidine-CH₂ (C4-linked) | ~2.3 - 2.6 | ~55 - 60 |
| Piperidine-H2, H6 (axial) | ~2.9 - 3.2 | ~50 - 55 |
| Piperidine-H2, H6 (equatorial) | ~2.0 - 2.3 | ~50 - 55 |
| Piperidine-H3, H5 (axial) | ~1.2 - 1.5 | ~25 - 30 |
| Piperidine-H3, H5 (equatorial) | ~1.7 - 2.0 | ~25 - 30 |
Note: These are estimated chemical shift ranges based on data for structurally similar piperidine derivatives.
FT-IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. researchgate.netnih.gov For this compound, the FT-IR spectrum would be expected to show:
N-H stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching: Multiple bands in the region of 2800-3000 cm⁻¹ for the alkyl and piperidine C-H bonds. nih.govchemicalbook.com
C-N stretching: Bands in the 1000-1250 cm⁻¹ region. spectrabase.com
CH₂ bending: A band around 1450 cm⁻¹.
Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations of the carbon skeleton. researchgate.netnih.govnih.gov
UV-Visible Spectrophotometry
Direct quantification of this compound using UV-Visible spectrophotometry is challenging. The compound is an aliphatic secondary amine and lacks a significant chromophore, which is a part of a molecule responsible for absorbing ultraviolet or visible light. researchgate.netjocpr.com Consequently, it exhibits very low absorbance in the standard UV range (200-400 nm), making direct detection insensitive and impractical for trace-level quantification. jocpr.com
To overcome this limitation, a common and effective strategy is chemical derivatization. This process involves reacting the non-chromophoric target analyte with a derivatizing agent to form a new, stable compound (a derivative) that possesses a strong UV-active chromophore. This derivative can then be readily detected and quantified using conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV).
A notable derivatization agent used for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com This reagent reacts with primary and secondary amines to form a highly UV-active product. This approach allows for the sensitive detection of otherwise non-absorbing compounds at low concentrations. jocpr.com Another established agent for derivatizing piperidine is 4-Toluene Sulfonyl Chloride, which enables accurate quantification via RP-HPLC with a UV detector. nih.gov
The derivatization reaction must be optimized for conditions such as pH, temperature, and reaction time to ensure complete and reproducible formation of the derivative before chromatographic analysis. The resulting derivative's concentration, which is directly proportional to the original analyte's concentration, is then determined by measuring its absorbance at its specific wavelength of maximum absorbance (λmax).
| Parameter | Condition/Value | Reference |
|---|---|---|
| Target Analyte | Piperidine | nih.gov |
| Derivatizing Agent | 4-Toluene Sulfonyl Chloride | nih.gov |
| Chromatographic Column | Inertsil C18 (250 × 4.6 mm) | nih.gov |
| Mobile Phase | Acetonitrile and Water with 0.1% phosphoric acid (68:32, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Linearity Range | 0.44 - 53.33 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.15 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | nih.gov |
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a powerful alternative for the analysis of compounds that are not amenable to direct UV detection. These techniques measure the change in an electrical parameter (such as current or potential) resulting from a chemical reaction at an electrode surface. For piperidine-type drugs, voltammetric methods have proven to be effective. bg.ac.rs
Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be applied for the quantification of electroactive species. While this compound may not be strongly electroactive in its native form, its amine group can be susceptible to oxidation at a sufficiently high potential. The sensitivity and selectivity of the method can be significantly enhanced by using chemically modified electrodes. For instance, boron-doped diamond (BDD) electrodes are known for their wide potential window, low background current, and resistance to fouling, making them suitable for the analysis of a variety of organic molecules, including piperidine-based drugs. bg.ac.rs
In a typical voltammetric experiment, the analyte accumulates on the electrode surface at a specific potential, after which the potential is scanned. The resulting current peak is proportional to the concentration of the analyte in the sample. Research on the drug Cilazapril, which also contains a piperidine ring, demonstrated the successful use of adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE) for its quantification in pharmaceutical formulations. nih.gov This indicates the viability of electrochemical approaches for related structures.
| Parameter | Description/Finding | Reference |
|---|---|---|
| Technique | Adsorptive Stripping Voltammetry | nih.gov |
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) or Boron-Doped Diamond (BDD) Electrode | bg.ac.rsnih.gov |
| Principle | Adsorptive accumulation of the drug on the electrode surface followed by a differential pulse or square-wave potential scan. | nih.gov |
| Supporting Electrolyte | Britton-Robinson buffer (pH 9.0) was effective for Cilazapril analysis. | nih.gov |
| Outcome | Provides a sensitive and accurate method for quantification in pharmaceutical products. | nih.gov |
Development of Analytical Methods for Complex Matrices
Analyzing compounds like this compound within complex matrices, such as biological fluids (plasma, urine) or active pharmaceutical ingredients (APIs), requires highly selective and robust analytical methods. The primary challenge is to isolate and quantify the target analyte with high accuracy and precision, free from interference from endogenous or exogenous components of the matrix. jocpr.comnih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common platform for such analyses. nih.gov Given the compound's lack of a UV chromophore, method development often follows one of two paths:
Derivatization followed by UV Detection: As discussed previously, converting the analyte into a UV-active derivative is a well-established strategy. jocpr.com This method was successfully used to quantify piperazine (B1678402) in an API, where derivatization with NBD-Cl allowed for detection at low levels using standard HPLC-UV systems without interference from the main drug substance. jocpr.com
HPLC with Alternative Detectors: When derivatization is not desirable, other detectors can be employed. Charged Aerosol Detection (CAD) is a powerful option for non-volatile analytes with no UV chromophore. researchgate.net An HPLC method with CAD was developed for 4-methanesulfonyl-piperidine, which also lacks a chromophore. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) was necessary to achieve sufficient retention on the reversed-phase column. researchgate.net
Sample preparation is a critical step for analysis in complex matrices. For plasma samples, techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove proteins and other interferences. An ultra-low flow liquid chromatography (UFLC) method with UV detection was developed for quantifying piperine (B192125) in human plasma, demonstrating high sensitivity after extraction. nih.gov The validation of these methods must be thorough, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliability for routine application. jocpr.comnih.govnih.gov
| Validation Parameter | Result/Condition | Reference |
|---|---|---|
| Matrix | Human Plasma | nih.gov |
| Detection Wavelength (λmax) | 340 nm | nih.gov |
| Column | Waters SymmetryShield C18 | nih.gov |
| Linearity (R) | 0.9995 | nih.gov |
| Lower Limit of Detection (LOD) | 5 ng/mL | nih.gov |
| Extraction Recovery | 88% - 93% | nih.gov |
| Matrix Effect | <12% | nih.gov |
Design and Synthesis of Derivatives and Analogues of Ethyl Piperidin 4 Yl Methyl Propylamine
Rational Design Principles for Structural Diversification
The rational design of analogues is guided by established principles of medicinal chemistry, focusing on understanding and optimizing the interactions between the molecule and its biological targets. A primary strategy involves making minor chemical modifications to the core structure, as even small changes can lead to profound alterations in biological activity. core.ac.uk Computer-aided drug design and electronic-topological methods are employed to create pharmacophore and anti-pharmacophore models, which help predict the analgesic activity of new derivatives before synthesis. nih.gov
Key design principles for diversifying piperidine-based compounds include:
Modulation of Physicochemical Properties: Properties such as lipophilicity and basicity are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing fluorine atoms into alkyl side chains, for instance, can decrease the basicity of the piperidine (B6355638) nitrogen. nih.gov This change, in turn, affects the molecule's lipophilicity at physiological pH. nih.gov The goal is to achieve an optimal balance that enhances target engagement while maintaining favorable pharmacokinetic characteristics.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically investigate how different functional groups at various positions on the piperidine ring and its side chains influence biological activity. nih.gov This involves synthesizing a series of related compounds and evaluating their effects in biological assays. For example, studies on 4,4-disubstituted piperidines have been used to build predictive models for analgesic properties. nih.gov
Multi-target Drug Design: For complex diseases, designing molecules that can interact with multiple biological targets is a valuable strategy. nih.gov This involves creating hybrid molecules that combine pharmacophores from different classes of compounds to achieve a synergistic effect.
Synthesis of N-Substituted Piperidine Analogues with Varied Alkyl Chains
The synthesis of analogues with different N-substituents on the piperidine ring is a common strategy to explore the impact of this group on biological activity. The choice of the N-substituent can significantly influence receptor affinity and selectivity. nih.gov
A general approach to synthesizing these analogues involves a multi-step process. One common route begins with a commercially available or synthesized piperidin-4-one derivative, which is protected at the nitrogen atom (e.g., with a tosyl, Boc, or Cbz group). nih.gov A key step often involves the Mannich reaction, where a ketone is cyclized with a primary amine to form the piperidine ring with a ketone at the 3-position. core.ac.uk This ketone can then be converted to other functional groups. core.ac.uk
To introduce varied alkyl chains at the piperidine nitrogen, a common method is N-alkylation. After the construction of the desired piperidine core, the protecting group on the nitrogen is removed, and the secondary amine is reacted with an appropriate alkyl halide or another electrophile to introduce the desired alkyl chain. core.ac.uk For instance, N-benzyl piperidine derivatives are often used as intermediates because the benzyl (B1604629) group can be readily removed, allowing for the subsequent introduction of a wide variety of substituents on the ring nitrogen. core.ac.uk
A specific synthetic sequence might involve:
Protection of the piperidine nitrogen of a suitable starting material like piperidin-4-one. nih.gov
Chemical modification at the 4-position of the piperidine ring.
Deprotection of the nitrogen atom.
N-alkylation with various alkyl halides (e.g., ethyl bromide, propyl bromide) to yield the final N-substituted piperidine analogues.
Studies have shown that even a subtle change from an N-ethyl to an N-methyl group on the piperidine can dramatically affect receptor affinity, with 1-methylpiperidines showing particularly high affinity for certain targets like the σ1 receptor. nih.gov
Exploration of Bioisosteric Replacements for Enhanced Properties
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one functional group with another that has similar steric and electronic properties but may alter the molecule's metabolic stability, potency, or selectivity. In the context of piperidine derivatives, bioisosteric replacements are explored for various parts of the molecule.
In designing ligands for G-protein coupled receptors (GPCRs), heterocyclic basic moieties are sometimes used in place of traditional aliphatic or alicyclic amines to create novel chemotypes. researchgate.net Furthermore, within more complex structures, functional groups attached to the piperidine scaffold can be replaced. For instance, in a series of benzimidazole-based piperidine hybrids, replacing a nitro group with other substituents like phenyl, methoxy, or methyl groups was explored to modulate inhibitory activity against cholinesterase enzymes. mdpi.com This approach allows for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with the target protein. mdpi.com
Impact of Peripheral Substituents on Biological Profiles
The introduction of substituents at various positions on the piperidine ring or its associated side chains has a profound impact on the biological activity of the resulting analogues. core.ac.uk SAR studies are crucial for mapping these effects and guiding the development of more potent and selective compounds.
The nature and position of a substituent can influence activity in several ways:
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its binding affinity. For example, in a series of benzimidazole-piperidine hybrids, analogues with a nitro group (–NO2) at the 5-position of the benzimidazole (B57391) ring showed encouraging inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
Steric Effects: The size and shape of a substituent can determine how well the molecule fits into a receptor's binding pocket.
Research on various piperidine derivatives has yielded specific SAR insights. In one study of inhibitors for human equilibrative nucleoside transporters (ENTs), replacing a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring significantly altered activity. frontiersin.orgpolyu.edu.hk While an unsubstituted benzene ring abolished inhibitory effects, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position restored activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk The presence of a halogen substituent on an adjacent fluorophenyl ring was found to be essential for inhibitory effects. frontiersin.orgpolyu.edu.hk
The following table summarizes findings from a study on benzimidazole-based piperidine hybrids, illustrating the impact of different substituents on enzyme inhibition. mdpi.com
| Compound | R1 Substituent | R2 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 10 | -NO2 | -NO2 | 19.44 ± 0.60 | 21.57 ± 0.61 |
| 11 | -NO2 | -Ph | 21.23 ± 0.20 | 23.33 ± 0.41 |
| 12 | -NO2 | -OCH3 | 20.11 ± 0.31 | 22.14 ± 0.11 |
| 13 | -NO2 | -CH3 | 22.51 ± 0.12 | 24.55 ± 0.23 |
| 19 | H | p-CH3 | 34.11 ± 0.11 | 37.12 ± 0.14 |
| 20 | H | m-NO2 | 25.11 ± 0.14 | 28.11 ± 0.11 |
| 21 | H | o-OCH3 | 35.12 ± 0.10 | 38.16 ± 0.10 |
| 22 | H | p-OCH3 | 36.05 ± 0.40 | 39.55 ± 0.03 |
These findings demonstrate that peripheral substituents are critical determinants of the biological profile of piperidine derivatives, and their systematic variation is a powerful tool for optimizing therapeutic potential. mdpi.com
Future Research Directions and Translational Perspectives
Integration of Artificial Intelligence and Machine Learning in Piperidine (B6355638) Chemistry Research
Key applications include:
Predictive Modeling: AI algorithms are trained on large chemical libraries to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel piperidine derivatives before they are synthesized. aimlic.commdpi.com This is particularly valuable in Quantitative Structure-Activity Relationship (QSAR) analysis, which helps in identifying promising drug candidates more efficiently. aimlic.com
De Novo Drug Design: Deep learning and generative models can design entirely new piperidine-based molecules with desired therapeutic profiles, expanding the accessible chemical space for drug discovery. mdpi.com
Synthetic Route Optimization: AI can propose and optimize synthetic pathways for complex piperidine molecules. patsnap.comnih.gov By analyzing reaction databases, these systems can identify the most efficient, cost-effective, and sustainable routes, reducing experimental trial and error. nih.gov
Data Analysis and Interpretation: In materials science and analytical chemistry, AI assists in interpreting complex data from techniques like chromatography and spectroscopy, enhancing the accuracy and efficiency of chemical analysis. aimlic.com
| Application Area | AI/ML Technique | Impact on Research | Reference |
|---|---|---|---|
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity, reducing screening time. | aimlic.com |
| Molecular Design | Generative Adversarial Networks (GANs) | Creates novel molecular structures with desired properties. | mdpi.com |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Proposes efficient and novel synthetic routes. | nih.gov |
| Target Identification | In Silico Target Prediction (e.g., SwissTargetPrediction) | Identifies potential biological targets for new compounds. | clinmedkaz.orgclinmedkaz.org |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The structural versatility of the piperidine ring allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug development. researchgate.net While piperidine derivatives are well-established in areas like analgesia (e.g., Fentanyl), psychiatry (e.g., Haloperidol, Melperone), and allergy treatment, research is continuously uncovering new therapeutic potentials. nih.govencyclopedia.pub
Emerging areas of investigation for piperidine-based compounds include:
Oncology: Researchers are designing piperidine derivatives that act as anticancer agents through various mechanisms, such as inhibiting tubulin polymerization or targeting specific receptors involved in cancer cell proliferation. researchgate.netnih.gov Some have shown potent activity against breast, prostate, and lung cancer cell lines. nih.gov
Neurodegenerative Diseases: Beyond symptomatic treatment, new piperidine compounds are being investigated for disease-modifying roles in conditions like Alzheimer's disease. nih.govajchem-a.com This includes the development of highly potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. ajchem-a.com
Infectious Diseases: The piperidine nucleus is being incorporated into novel antimicrobial, antiviral, and antiparasitic agents. encyclopedia.pubresearchgate.net For example, the natural alkaloid Piperine (B192125) and its derivatives have demonstrated significant antibacterial properties. encyclopedia.pub
Neuropathic Pain: New generations of piperidine derivatives are being developed as dual agonists of μ-opioid and σ1 receptors, aiming for more effective and potentially safer analgesics for chronic neuropathic pain. encyclopedia.pub
This expansion into new therapeutic fields highlights the enduring relevance and untapped potential of the piperidine scaffold in addressing a wide range of global health challenges. researchgate.net
Development of Sustainable and Scalable Synthetic Pathways for Piperidine-Based Compounds
The increasing demand for piperidine-containing pharmaceuticals has spurred innovation in synthetic chemistry, with a focus on creating pathways that are not only efficient but also environmentally sustainable and scalable for industrial production. news-medical.net
Key trends in this area include:
Green Chemistry Approaches: New methods aim to reduce reliance on hazardous reagents and solvents. This includes water-mediated reactions and the use of non-toxic catalysts, which minimize environmental impact. ajchem-a.commdpi.com
Catalysis Innovation: Significant advances have been made using transition metal catalysts (e.g., cobalt, ruthenium, rhodium) for the hydrogenation of pyridine precursors to form the piperidine ring. nih.gov These modern catalysts often operate under milder conditions and offer high stereoselectivity, which is crucial for producing specific isomers of a drug. nih.gov
Biocatalysis: The use of enzymes for selective C-H oxidation offers a powerful tool for functionalizing piperidine rings at specific positions. news-medical.net This method can simplify complex multi-step syntheses into fewer, more efficient steps, reducing waste and cost. news-medical.net
Flow Chemistry: Continuous flow reactors are being adopted for industrial production, allowing for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processing.
These advancements are critical for making the production of complex piperidine-based drugs more cost-effective, safer, and environmentally friendly, ultimately improving access to essential medicines. news-medical.net
Advanced Methodologies for Probing Complex Biological Interactions
Understanding precisely how a piperidine-based molecule interacts with its biological target is fundamental to designing safer and more effective drugs. A combination of advanced computational and experimental techniques is providing unprecedented insight into these complex interactions.
Computational Approaches:
Molecular Docking and Dynamics: In silico methods like molecular docking predict how a ligand, such as a piperidine derivative, fits into the binding site of a target protein. nih.gov Molecular dynamics (MD) simulations then model the dynamic behavior of this interaction over time, revealing the stability of the complex and key binding interactions. nih.gov
Target Prediction Tools: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) use the 2D structure of a compound to predict its most likely biological targets and pharmacological effects, guiding further experimental validation. clinmedkaz.orgclinmedkaz.org
Experimental Techniques:
Spectroscopic Methods: Techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy are used to study the interaction of piperidine compounds with biological macromolecules like DNA. researchgate.net These methods can help determine the mode of binding, such as intercalation. researchgate.net
Radioligand Binding Assays: These assays are a gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov They are crucial for determining key pharmacological parameters and understanding structure-activity relationships. nih.gov
X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of a ligand bound to its target protein, offering definitive proof of the binding mode and guiding further structure-based drug design.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl[(piperidin-4-yl)methyl]propylamine, and how can reaction conditions be optimized?
Synthesis of piperidine-containing amines often involves alkylation or nucleophilic substitution. For example:
- Stepwise alkylation : React 4-chloropiperidine derivatives with propylamine in polar aprotic solvents (e.g., DMSO) at elevated temperatures (~80°C) to facilitate nucleophilic displacement .
- Quaternization : Use methyl iodide in ethyl acetate for methyl group introduction, requiring 24-hour stirring at 25°C for complete reaction .
- Purification : Employ column chromatography or recrystallization, validated via NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Mass Spectrometry (MS) : Identify molecular ions and fragmentation patterns. For amines, low-energy electron ionization (EI) minimizes decomposition, while quasi-equilibrium theory helps interpret metastable ions near threshold energies .
- NMR Spectroscopy : Use H and C NMR to resolve piperidine ring protons (δ 1.5–3.0 ppm) and ethyl/propyl chain environments .
- X-ray Crystallography : Determine crystal packing and bond angles (e.g., orthorhombic systems with a = 13.57 Å, b = 12.44 Å for analogous amines) .
Advanced Research Questions
Q. How do structural isomerism and metamerism influence the compound’s reactivity and stability?
- Metameric Effects : this compound may exhibit metamerism with analogs like methyl-propylamine derivatives, altering solubility and boiling points due to differing alkyl chain distributions .
- Thermal Stability : Combustion studies of propylamine analogs reveal intermediates (e.g., methyl radicals, ethylene), suggesting similar decomposition pathways. Structural differences in branched vs. linear amines affect activation energies for bond cleavage .
Q. What mechanistic insights guide the study of its pharmacological interactions, such as kinase inhibition?
- Targeted Design : Piperidine-4-yl motifs are common in kinase inhibitors (e.g., p38 MAP kinase). Docking studies should prioritize hydrogen bonding with ATP-binding pockets and steric compatibility with hydrophobic residues .
- Metabolic Fate : Track methylation or oxidation via LC-MS/MS, noting S-adenosylmethionine (SAM)-dependent pathways for methyl group transfer .
Q. How can contradictions in mass spectral data be resolved during fragmentation analysis?
Q. What safety protocols are essential for handling this amine in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile amines, which share hazards with piperidine (irritant) and propylamine (flammable) .
- Waste Management : Neutralize acidic byproducts before disposal, and store waste separately for professional treatment .
Methodological Considerations
- Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to minimize side products (e.g., over-alkylation) .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., DFT for predicting chemical shifts) and crystallographic data for bond-length validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
